4-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-3-8-13-14(10(9)2)18-16(21-13)19-15(20)11-4-6-12(17)7-5-11/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRATGKRCPKOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-chloro-2-aminobenzenethiol with 4,5-dimethyl-2-nitrobenzaldehyde in the presence of a catalyst such as sodium metabisulfite (Na₂S₂O₅). The reaction is carried out under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that compounds containing benzothiazole derivatives exhibit notable antimicrobial properties. For instance, research has shown that 4-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide demonstrates effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted its potential as an antibacterial agent by inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific pathways involved in programmed cell death. A notable case study involved the use of this compound in targeting breast cancer cells, where it showed a significant reduction in cell viability .
Agrochemical Applications
Pesticidal Activity
this compound has been explored as a potential pesticide due to its ability to inhibit certain enzymes crucial for pest survival. Research indicates that it can effectively control pests such as aphids and whiteflies without harming beneficial insects .
Fungicidal Properties
In addition to its pesticidal effects, the compound has shown promise as a fungicide. Studies have reported that it can inhibit fungal growth, particularly against species like Fusarium and Alternaria, which are known to affect crop yields significantly .
Material Science
Polymer Additives
The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Its inclusion in polyvinyl chloride (PVC) formulations has demonstrated improved resistance to degradation under heat and UV exposure .
Case Study 1: Antibacterial Efficacy
A comprehensive study assessed the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing an MIC value of 32 µg/mL, indicating strong antibacterial activity.
Case Study 2: Agrochemical Field Trials
Field trials conducted to evaluate the effectiveness of this compound as a pesticide showed a reduction in pest populations by over 70% compared to untreated controls. The trials were conducted over two growing seasons with varying environmental conditions to assess efficacy and safety.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors and modulate signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated molecular weight based on structural analysis.
Substituent Effects on Properties
- Electron-Withdrawing Groups (Cl, F, CN): Enhance stability and binding affinity. For example, the PFOR inhibition by N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide is attributed to conjugation between the amide anion and the thiazole ring .
- The 4,5-dimethyl substituents in the target compound may reduce crystallinity compared to dichloro analogs .
- Heterocyclic Modifications: Oxadiazole and thiadiazole rings (e.g., in and ) introduce conformational rigidity and hydrogen-bonding sites, as seen in crystal structures stabilized by N–H⋯O and C–H⋯O interactions .
Biological Activity
4-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which have been widely studied for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C15H15ClN2OS
- Molecular Weight : 370.87 g/mol
- CAS Number : 600130-11-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds with electron-donor groups in the benzothiazole ring enhance their anthelmintic effects, while electron-acceptor groups improve antifungal activity .
- The compound was tested against various bacterial strains and showed promising results against both Gram-positive and Gram-negative bacteria .
Antiviral Activity
Benzothiazole derivatives have also been recognized for their antiviral potential:
- In a study evaluating several benzothiazole compounds, this compound was found to inhibit viral replication effectively .
- The structure–activity relationship (SAR) analysis revealed that modifications in the benzothiazole ring can significantly affect antiviral potency .
Anticancer Activity
The anticancer properties of this compound have been explored in vitro:
- Compounds within this class have shown cytotoxic effects on various cancer cell lines. For example, studies indicated that the presence of halogen substituents can enhance the anticancer activity by increasing lipophilicity and improving cell membrane penetration .
Case Studies
- Antimicrobial Efficacy :
- Antiviral Mechanism :
- Cytotoxicity Testing :
Research Findings Summary Table
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; enhanced by electron-donor groups. |
| Antiviral | Inhibits viral replication; SAR shows modifications can improve efficacy. |
| Anticancer | Induces apoptosis in cancer cell lines; cytotoxicity correlates with halogen substitution. |
Q & A
Q. What are the standard synthetic routes for 4-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions. A common method includes coupling 4-chlorobenzoic acid derivatives with 4,5-dimethyl-1,3-benzothiazol-2-amine under anhydrous conditions using coupling agents like EDCI or DCC. Reaction optimization focuses on solvent choice (e.g., DMF or THF), temperature control (60–80°C), and inert atmospheres to prevent hydrolysis or oxidation of intermediates. Purification often employs column chromatography or recrystallization from ethanol .
Q. How is the compound characterized structurally, and which spectroscopic methods are most reliable?
Structural confirmation requires a combination of:
- NMR spectroscopy : H and C NMR to verify aromatic protons, methyl groups, and amide linkages.
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- X-ray crystallography : For definitive stereochemical assignment (e.g., SHELXL refinement ).
Discrepancies in spectral data should be resolved by cross-referencing with computational simulations (DFT) or repeating reactions to ensure purity .
Advanced Research Questions
Q. What experimental designs are recommended to investigate the compound’s biological activity, particularly in antimicrobial assays?
- In vitro assays : Use microdilution methods (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%).
- Cell viability assays : MTT or resazurin-based protocols for anticancer activity, with IC calculations.
- Mechanistic studies : Pair with molecular docking to predict interactions with bacterial DNA gyrase or human topoisomerase IIα .
Note: Discrepancies in activity between studies may arise from variations in bacterial strain susceptibility or assay protocols .
Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?
Contradictions often stem from:
- Enzyme source variability : Recombinant vs. native enzymes may exhibit differing inhibition kinetics.
- Assay conditions : pH, temperature, and substrate concentration adjustments can alter IC values.
To address this, standardize assays using recombinantly expressed enzymes (e.g., E. coli-expressed targets) and validate with isothermal titration calorimetry (ITC) for binding affinity measurements .
Q. What strategies are effective for studying the compound’s interaction with biological macromolecules?
- Surface plasmon resonance (SPR) : Quantify binding kinetics to proteins like serum albumin.
- Fluorescence quenching : Monitor changes in tryptophan emission upon ligand binding.
- Molecular dynamics (MD) simulations : Predict binding modes and stability (e.g., using GROMACS).
Cross-validate findings with mutagenesis studies to identify critical residues in binding pockets .
Q. How does the compound’s structure-activity relationship (SAR) compare to analogues with modified thiazole or benzamide groups?
Key comparisons include:
| Analog | Structural Variation | Activity Impact |
|---|---|---|
| 2-Chloro-N-(4,5-dihydrothiazol-2-yl)acetamide | Simplified thiazole ring | Reduced antimicrobial potency |
| N-(4-methylthiazol-5-yl)benzamide | Methyl substitution | Enhanced solubility but lower enzyme affinity |
| 4-Nitro derivatives | Nitro group addition | Increased cytotoxicity but higher metabolic instability |
| The 4-chloro and dimethyl-benzothiazole moieties in the target compound optimize both lipophilicity and target engagement . |
Q. What crystallographic techniques are critical for resolving ambiguities in the compound’s solid-state conformation?
- Single-crystal X-ray diffraction : Use SHELX suite (SHELXL for refinement) to determine space groups (e.g., P222) and hydrogen bonding networks.
- Enantiomorph-polarity analysis : Apply Flack parameter (x) to avoid false chirality assignments in near-centrosymmetric structures .
- Twinned data correction : Employ SADABS for absorption corrections in datasets with high Rint values .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- LogP adjustments : Introduce polar groups (e.g., -OH or -OMe) to reduce hydrophobicity while retaining activity.
- Metabolic stability assays : Use liver microsomes (human/rat) to identify vulnerable sites for deuteration or fluorination.
- Prodrug strategies : Mask the amide group with enzymatically cleavable esters to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
